molecular formula C20H20F3N5O B2582473 N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-2-carboxamide CAS No. 1775528-50-1

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-2-carboxamide

Numéro de catalogue: B2582473
Numéro CAS: 1775528-50-1
Poids moléculaire: 403.409
Clé InChI: VGRNQKPUXJAOBR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-2-carboxamide features a piperidine core substituted at the 4-position with a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group and an indole-2-carboxamide moiety. This structure combines a trifluoromethylpyrimidine ring (imparting lipophilicity and metabolic stability) with an indole system (known for diverse biological interactions).

Propriétés

IUPAC Name

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N5O/c1-12-24-17(20(21,22)23)11-18(25-12)28-8-6-14(7-9-28)26-19(29)16-10-13-4-2-3-5-15(13)27-16/h2-5,10-11,14,27H,6-9H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRNQKPUXJAOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC4=CC=CC=C4N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-2-carboxamide is a complex organic compound with potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Structural Overview

The compound features several key structural components:

  • Pyrimidine ring : Substituted with a trifluoromethyl group, enhancing lipophilicity and metabolic stability.
  • Piperidine ring : Provides basicity and potential interactions with biological targets.
  • Indole moiety : Known for various pharmacological properties, including anti-cancer activity.

Anticancer Properties

Research indicates that compounds containing the indole and pyrimidine structures exhibit significant anticancer activity. Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including:

  • Lung cancer
  • Breast cancer (MDA-MB-231)
  • Colorectal cancer

In vitro studies have shown that these compounds can induce apoptosis and inhibit proliferation in cancer cells through various mechanisms, including:

  • Modulation of signaling pathways (e.g., PI3K/Akt/mTOR)
  • Induction of cell cycle arrest
  • Promotion of reactive oxygen species (ROS) generation leading to oxidative stress in cancer cells .

The precise mechanism by which N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-2-carboxamide exerts its effects involves:

  • Binding to Specific Receptors : The compound may interact with various receptors or enzymes, modulating their activity.
  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit kinase activity, which is crucial in cancer progression .

Synthesis

The synthesis of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-2-carboxamide typically involves multi-step organic synthesis techniques:

  • Formation of the Pyrimidine Ring : Involves reactions with appropriate reagents under controlled conditions.
  • Piperidine Ring Formation : Achieved through cyclization reactions.
  • Indole Carboxamide Synthesis : This step includes coupling reactions to attach the indole moiety to the piperidine derivative.

Study 1: Antitumor Activity Evaluation

A study evaluated the anticancer effects of related compounds in a series of in vivo experiments using murine models. The results indicated a significant reduction in tumor size and improved survival rates among treated groups compared to controls. The study highlighted the potential for further development into clinical applications .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of similar compounds, suggesting that they may mitigate neurodegenerative processes by reducing inflammation and oxidative stress in neuronal cells. These findings open avenues for exploring the compound's utility in treating conditions like Alzheimer's disease.

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-2-carboxamideContains trifluoromethyl pyrimidine and piperidineAnticancer, neuroprotective
Curcumin AnaloguesSimilar heterocyclic structureAntioxidant, anti-inflammatory
Pyrazole DerivativesFive-membered ring structureAntitumor activity

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent in various diseases. Its structural components allow it to interact with multiple biological targets, making it suitable for drug development in areas such as:

  • Anticancer Therapy : Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer progression, thereby offering potential as anticancer agents .
  • Anti-inflammatory Agents : The compound may exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes, similar to other derivatives in its class .

Pharmacology

Pharmacological studies focus on understanding the compound's pharmacokinetic and pharmacodynamic properties. This includes:

  • Receptor Binding Studies : The interaction with various receptors, including those involved in pain and inflammation pathways, is critical for determining therapeutic efficacy .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes (e.g., cyclooxygenase) has been documented, suggesting its potential use as an analgesic or anti-inflammatory agent .

Biological Research

In biological research, the compound is utilized for:

  • Cellular Signaling Studies : Investigating how the compound affects cellular signaling pathways can reveal mechanisms underlying its therapeutic effects.
  • In Vitro Studies : Various in vitro assays have been conducted to evaluate the compound's bioactivity against different cell lines, providing insights into its potential applications in treating diseases .

Case Studies

Several studies have highlighted the applications of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-2-carboxamide:

  • Anticancer Activity : A study demonstrated that structurally related compounds exhibited significant cytotoxicity against human cancer cell lines, indicating that modifications to the indole and pyrimidine moieties could enhance anticancer activity .
  • Anti-inflammatory Effects : Another research effort focused on evaluating the anti-inflammatory properties of related compounds through in vivo models, where significant reductions in edema were observed following treatment with similar derivatives .
  • Pharmacokinetic Profiling : A comprehensive pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of compounds within this chemical class, providing essential data for future drug development .

Comparaison Avec Des Composés Similaires

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their physicochemical properties, synthesis, and biological activity.

Structural and Functional Analogues

JAK Inhibitor: {1-{1-[3-Fluoro-2-(Trifluoromethyl)Isonicotinoyl]Piperidin-4-yl}-3-[4-(7H-Pyrrolo[2,3-d]Pyrimidin-4-yl)-1H-Pyrazol-1-yl]Azetidin-3-yl}Acetonitrile
  • Molecular Weight : 553.51 (free base) .
  • Key Features: Piperidine linked to a 3-fluoro-2-(trifluoromethyl)isonicotinoyl group. Azetidine core with a pyrrolopyrimidine-pyrazole substituent.
  • Activity : Potent JAK1/JAK2 inhibitor for inflammatory/autoimmune disorders and cancer .
  • Synthesis : Achieved via multi-step synthesis, including adipic acid salt formation (Example 1, 56.7 mmol scale, LC-MS m/z 554.0 [M+H]+) .
Herbicidal Ureidopyrimidine: N-(1-((2-Chloro-4-Fluoro-5-(3-Methyl-2,6-Dioxo-4-(Trifluoromethyl)-3,6-Dihydropyrimidin-1(2H)-yl)Phenyl)Sulfonyl)Piperidin-4-yl)Isobutyramide (14b)
  • Molecular Weight : 549.06 (calculated), 549.06 (found) .
  • Key Features :
    • Sulfonyl-linked piperidine with dihydropyrimidine and chloro/fluoro substituents.
  • Activity : Herbicidal, likely targeting plant-specific enzymes .
  • Synthesis : Confirmed via mass spectrometry (0.0003 Da error).
Indole Carboxamide Derivative: (R)-N-((4-Methoxy-6-Methyl-2-Oxo-1,2-Dihydropyridin-3-yl)Methyl)-2-Methyl-1-(1-(1-Methylpiperidin-4-yl)Ethyl)-1H-Indole-3-Carboxamide (3)
  • Molecular Weight : ~451.55 (LC-MS m/z 451 [M+H]+) .
  • Key Features: Methyl-substituted indole carboxamide with a methoxypyridinone group.
  • Synthesis : Reductive amination with formaldehyde (66% yield) .
Piperidine Carboxamide: 1-[2-Methyl-6-(Trifluoromethyl)Pyrimidin-4-yl]-N-(Tetrahydrofuran-2-ylMethyl)Piperidine-4-Carboxamide
  • Molecular Weight : 372.40 .
  • Key Features :
    • Tetrahydrofuran-methyl substituent instead of indole.

Comparative Data Table

Compound Molecular Weight Core Structure Key Substituents Biological Activity Synthesis Highlights
Target Compound 416.41 Piperidine-Indole 2-Methyl-6-(trifluoromethyl)pyrimidine, indole-2-carboxamide Undisclosed Not reported in evidence
JAK Inhibitor (Example 8) 553.51 Piperidine-Azetidine 3-Fluoro-2-(trifluoromethyl)isonicotinoyl, pyrrolopyrimidine-pyrazole JAK1/JAK2 inhibition LC-MS m/z 554.0 [M+H]+
Herbicidal Ureidopyrimidine (14b) 549.06 Piperidine-Dihydropyrimidine Chloro, fluoro, sulfonyl, trifluoromethyl Herbicidal Mass accuracy: 0.0003 Da
Indole Carboxamide Derivative (3) 451.55 Piperidine-Indole 4-Methoxy-6-methylpyridinone, methyl groups Undisclosed 66% yield via reductive amination
Piperidine-Tetrahydrofuran Carboxamide 372.40 Piperidine Tetrahydrofuran-methyl Undisclosed Commercial availability

Key Findings

Structural Impact on Activity :

  • The JAK inhibitor’s pyrrolopyrimidine-pyrazole system enhances kinase binding affinity compared to the target compound’s indole .
  • Trifluoromethyl groups in both the target compound and herbicidal analog improve metabolic stability and lipophilicity .

Synthetic Efficiency :

  • The indole carboxamide derivative (66% yield) demonstrates moderate synthetic efficiency, whereas the JAK inhibitor requires complex multi-step protocols .

Biological Specificity :

  • Chloro/fluoro substituents in the herbicidal compound suggest agrochemical targeting, contrasting with the JAK inhibitor’s focus on human kinases .

Q & A

Q. Table 1: Key Structural Data

FeatureMethodReference
Pyrimidine substitution¹⁹F NMR
Piperidine conformationX-ray crystallography
Indole-carboxamide bondIR spectroscopy

Basic: What synthetic routes are employed for its preparation?

Answer:
A multi-step synthesis is typical:

Pyrimidine Formation : Condensation of trifluoromethylacetone with urea derivatives under acidic conditions to yield the 2-methyl-6-(trifluoromethyl)pyrimidine core .

Piperidine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine ring to the pyrimidine .

Indole-2-carboxamide Integration : Amide coupling (e.g., EDC/HOBt) between piperidine and indole-2-carboxylic acid .
Critical Parameters :

  • Temperature control (<40°C) to prevent trifluoromethyl group degradation.
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: What analytical techniques confirm purity and structural integrity?

Answer:

  • HPLC-PDA : Purity >95% with a C18 column (acetonitrile/water + 0.1% TFA) .
  • TLC Monitoring : Rf values compared to standards during synthesis .
  • Elemental Analysis : Carbon/nitrogen ratios validated against theoretical values .

Advanced: How can SAR studies optimize its pharmacological profile?

Answer:
Strategy :

  • Core Modifications : Replace trifluoromethyl with chloro/fluoro groups to assess impact on target binding .
  • Piperidine Substitution : Introduce methyl or ethyl groups at position 4 to evaluate steric effects .
  • Indole Variants : Test 5- or 6-substituted indoles for enhanced solubility or affinity .
    Data Analysis :
  • IC₅₀ values from kinase assays or receptor-binding studies.
  • Computational docking (e.g., AutoDock Vina) to predict binding poses .

Advanced: How to resolve discrepancies between in vitro and in vivo efficacy?

Answer:
Approach :

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS .
  • Metabolite Identification : Incubate with liver microsomes to detect unstable intermediates .
  • Formulation Adjustments : Use PEGylation or liposomal encapsulation to improve solubility .

Advanced: How does computational modeling predict target interactions?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns runs) to assess stability .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes for substituent modifications .
  • ADMET Prediction : Tools like SwissADME estimate logP, BBB permeability, and CYP inhibition .

Basic: What safety protocols are required for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles due to acute toxicity (Category 4 for oral/dermal exposure) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.